1-(氮杂环-3-基)-2-甲基哌啶

描述

“1-(Azetidin-3-yl)-2-methylpiperidine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can vary depending on its specific structure and the presence of any functional groups or substituents.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of “1-(Azetidin-3-yl)-2-methylpiperidine”, no specific information on its molecular structure was found. However, related compounds have been analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, as well as HRMS investigations2.

Chemical Reactions Analysis

Specific chemical reactions involving “1-(Azetidin-3-yl)-2-methylpiperidine” are not available in the literature. However, azetidines are known to participate in a variety of chemical reactions, including those involving organoboronates3.

Physical And Chemical Properties Analysis

科学研究应用

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Summary of Application: This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

- Summary of Application: This research involves the synthesis of a newly functionalized heterocyclic amino acid, Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .

- Methods of Application: The compound was obtained via [3+2] cycloaddition .

- Results or Outcomes: The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

3. Alkylation of Primary Amines

- Summary of Application: This research involves the synthesis of various 1,3-disubstituted azetidines via the alkylation of primary amines .

- Methods of Application: The azetidines were synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

- Results or Outcomes: The synthesis of various 1,3-disubstituted azetidines was accomplished .

4. Synthesis of Nitrogen-Containing Heterocycles

- Summary of Application: This research involves the synthesis of nitrogen-containing heterocycles from alkyl dihalides .

- Methods of Application: The heterocycles were synthesized via a one-pot synthesis from alkyl dihalides and primary amines and hydrazines under microwave irradiation .

- Results or Outcomes: The synthesis of nitrogen-containing heterocycles from alkyl dihalides was accomplished .

安全和危害

The safety and hazards associated with “1-(Azetidin-3-yl)-2-methylpiperidine” are not specifically documented. However, related compounds such as “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” are associated with certain hazards, including harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation5.

未来方向

The future directions for research on “1-(Azetidin-3-yl)-2-methylpiperidine” could involve further exploration of its synthesis, molecular structure, and potential applications. Given the limited information currently available, additional studies could provide valuable insights into this compound’s properties and potential uses. However, no specific future directions were found in the literature.

属性

IUPAC Name |

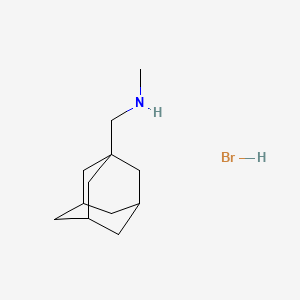

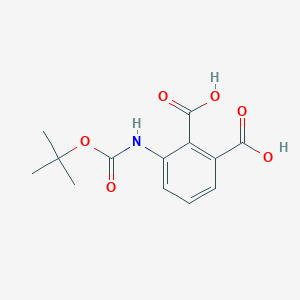

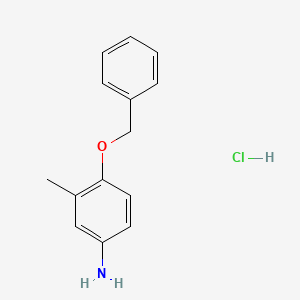

1-(azetidin-3-yl)-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXLZXTTXFBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672441 | |

| Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-2-methylpiperidine | |

CAS RN |

959239-81-7 | |

| Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)

![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)